molecular formula C14H18Cl3NO3 B3973443 1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride

1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride

Cat. No.: B3973443
M. Wt: 354.7 g/mol
InChI Key: POQJDOYPSNKNIB-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride is a chemical compound that combines a morpholine ring with a dichlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride typically involves the esterification of 2,4-dichlorobenzoic acid with 1-Morpholin-4-ylpropan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dichlorobenzoate moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 1-Morpholin-4-ylpropan-2-yl 2-chlorobenzoate
  • 1-Morpholin-4-ylpropan-2-yl furan-2-carboxylate
  • 2-Morpholin-4-ylpropanoic acid hydrochloride

Comparison: 1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride is unique due to the presence of two chlorine atoms on the benzoate ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3.ClH/c1-10(9-17-4-6-19-7-5-17)20-14(18)12-3-2-11(15)8-13(12)16;/h2-3,8,10H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQJDOYPSNKNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride
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1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride
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1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride
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1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride
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1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride
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1-Morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate;hydrochloride

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